4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(22)23)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHHOQLQNTXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid , also known by its CAS number 1042701-72-3, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 365.21 g/mol. The compound features a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.21 g/mol |
| Density | 1.688 g/cm³ |
| Boiling Point | 482 °C |
| Flash Point | 245.3 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances the antiproliferative activity of these compounds .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy . The mechanism involved apoptosis induction via mitochondrial pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. A recent investigation showed that certain derivatives had promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table: Antimicrobial Activity Results
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 62.50 |
| 4-((4-Bromophenyl)amino)-4-oxo | Pseudomonas aeruginosa | 125 |
The proposed mechanism of action for This compound includes:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial dysfunction.
- Antibacterial Mechanisms : The presence of the bromophenyl group is believed to enhance membrane permeability in bacterial cells, leading to cell lysis.
Comparison with Similar Compounds
Key Observations :
- Melting Points : The methylidene analog (168–170°C) and Compound 14 (190°C) demonstrate how bulkier substituents (e.g., dual bromophenyl groups) increase melting points due to enhanced intermolecular forces.
Physicochemical Properties
- Hydrogen Bonding: Crystallographic studies on 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveal N–H⋯O and O–H⋯O hydrogen bonds, forming dimeric chains that enhance stability . The pyridinylmethyl group in the target compound may introduce additional π-π stacking or hydrogen bonding with biological targets.
- Solubility : The carboxylic acid terminus and polar substituents (e.g., pyridine) suggest moderate aqueous solubility, though the bromophenyl group may reduce it due to hydrophobicity.
Pharmacological Activities
- Anti-Inflammatory and Antimicrobial Potential: Analogs like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid are reported to exhibit anti-inflammatory and antimicrobial activities . The pyridine moiety in the target compound may enhance interactions with bacterial enzymes or inflammatory mediators.
- Antiproliferative Effects : Related amide derivatives show antiproliferative activity against cancer cell lines, suggesting the bromophenyl and pyridine groups could synergize in targeting cellular proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
